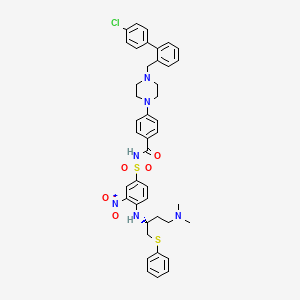
ABT-737
概要
説明
科学的研究の応用
ABT-737 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been studied for its potential to treat various cancers, including small cell lung cancer and neuroblastoma . It has shown efficacy in inducing apoptosis in cancer cells and overcoming drug resistance in hypoxic conditions . In biology, this compound is used to study the mechanisms of apoptosis and the role of Bcl-2 family proteins in cell survival . In chemistry, it serves as a model compound for developing new inhibitors of Bcl-2 family proteins .
作用機序
準備方法
ABT-737の調製には、いくつかの合成経路と反応条件が関係しています。ある方法は、特定の構造を持つ化合物を初期の原料として使用します。 化合物のカルボキシル基は最初にヒドロキシル基に還元され、その後、加硫剤による加硫反応、続いてアミノ化反応が行われます . This compoundの工業生産方法は広く文書化されていませんが、合成は通常、目的の分子構造が正しく形成されるように、複数のステップを含んでいます。
化学反応の分析
ABT-737は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬と条件には、カルボキシル基をヒドロキシル基に還元するための還元剤と、加硫反応のための加硫剤が含まれます . これらの反応から生成される主要な生成物は、this compoundの最終構造につながる中間体です。
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。 医学では、小細胞肺がんや神経芽腫などのさまざまながんの治療の可能性について研究されてきました . がん細胞のアポトーシス誘導と、低酸素条件下での薬剤耐性の克服において有効性を示しています . 生物学では、this compoundはアポトーシスのメカニズムと、Bcl-2ファミリータンパク質の細胞生存における役割を研究するために使用されます . 化学では、Bcl-2ファミリータンパク質の新しい阻害剤を開発するためのモデル化合物として役立ちます .
類似化合物との比較
ABT-737は、小細胞肺がん細胞株に類似の活性を持つ、経口投与可能な誘導体であるナビトクラックス(ABT-263)などの他の類似化合物と比較されます . This compoundは、以前のBcl-2阻害剤に比べて、Bcl-2、Bcl-xL、Bcl-wに対する親和性が高くなっています . 他の類似化合物には、ベネトクラックス(ABT-199)があり、これもBcl-2ファミリータンパク質を標的としていますが、薬物動態が異なります . This compoundのユニークさは、複数のBcl-2ファミリータンパク質に対する高い親和性と、従来の治療法に耐性のあるがん細胞でアポトーシスを誘導する能力にあります .
結論
This compoundは、Bcl-2ファミリータンパク質を阻害し、がん細胞でアポトーシスを誘導する能力により、がん研究の分野で重要な化合物です。その調製には、複数の合成ステップが関与しており、その最終構造を得るために、さまざまな化学反応が行われます。this compoundは、特にアポトーシスの研究と新しいがん治療の開発において、科学研究に幅広い応用があります。その作用機序は、抗アポトーシスタンパク質の相互作用を阻害することで、細胞死につながります。類似化合物と比較して、this compoundは、高い親和性と、耐性のあるがん細胞でアポトーシスを誘導する効果で際立っています。
特性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042641 | |
| Record name | ABT-737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852808-04-9 | |
| Record name | 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852808-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT 737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-737 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


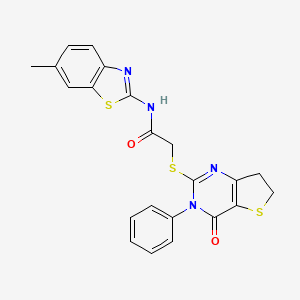
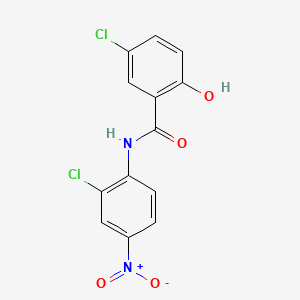
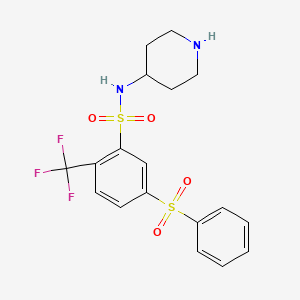
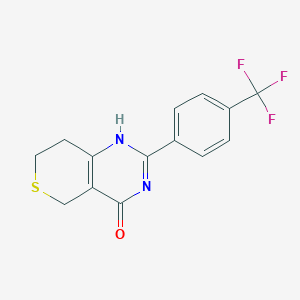
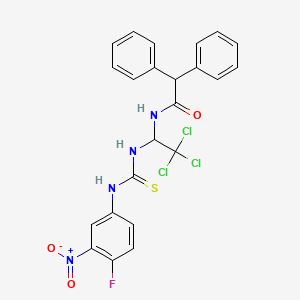
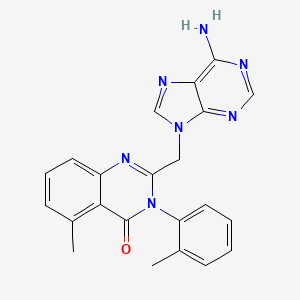
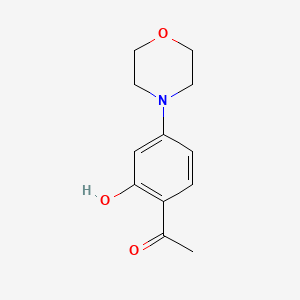
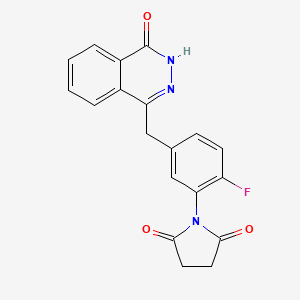
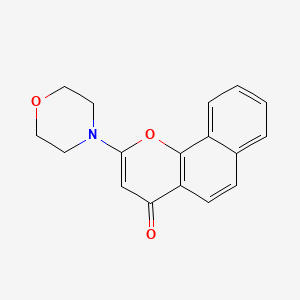
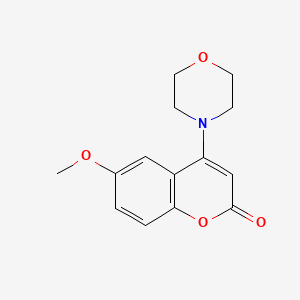
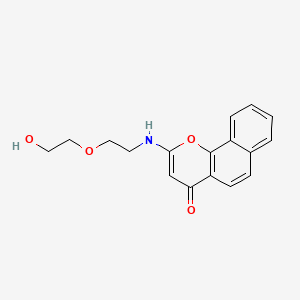
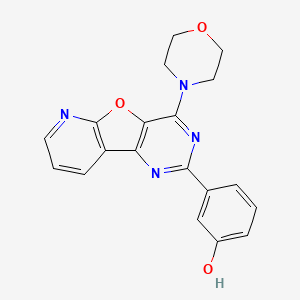
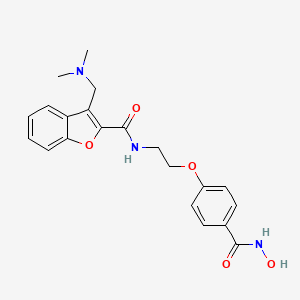
![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)
